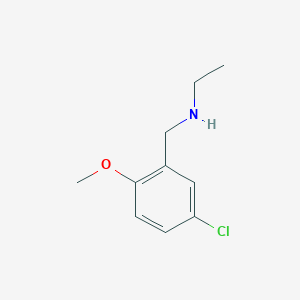
N-(5-氯-2-甲氧基苄基)乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxybenzyl)ethanamine is a chemical compound with the molecular formula C10H14ClNO . It is a derivative of phenethylamine, a class of compounds that have been associated with hallucinogenic effects .
Synthesis Analysis
The synthesis of N-(5-chloro-2-methoxybenzyl)ethanamine and its derivatives is a topic of ongoing research. Some studies have reported the synthesis of similar compounds, such as N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe), using various methodologies .
Molecular Structure Analysis
The molecular structure of N-(5-chloro-2-methoxybenzyl)ethanamine can be analyzed using various techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(5-chloro-2-methoxybenzyl)ethanamine can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .
科学研究应用
1. 分析检测和表征
- N-(5-氯-2-甲氧基苄基)乙胺作为 NBOMe 系列化合物的一部分,一直是分析研究的主题,特别是在毒理学和法医学中。研究开发了使用高效液相色谱和质谱 (HPLC-MS/MS) 等技术检测和表征各种生物样品中这些化合物的方法 (Poklis 等人,2014)、(Zuba 等人,2013).
2. 药理和毒理特性的理解
- 已经进行研究以了解 NBOMe 化合物的药理作用,重点是它们与神经递质受体的相互作用,特别是血清素受体。这包括研究它们在 5-HT2A 受体上的激动剂特性,这对于理解它们致幻作用至关重要 (Rickli 等人,2015).
3. 代谢和毒代动力学
- 研究还探讨了 NBOMe 化合物的代谢,确定了各种代谢途径和涉及的酶。这项研究在毒理学中很重要,可以了解药物相互作用、基因多态性的影响和这些化合物的消除途径 (Nielsen 等人,2017)、(Richter 等人,2019).
4. 病例研究和临床报告
- 有临床病例研究和报告记录了与使用这些化合物相关的效果和毒性。此类研究提供了有关这些物质在人体中的药效学和毒理学作用的宝贵真实世界数据 (Yoshida 等人,2015).
作用机制
Target of Action
N-(5-chloro-2-methoxybenzyl)ethanamine, also known as 25C-NBOMe, is a potent hallucinogen that belongs to the N-Methoxybenzyls (NBOMes) group . The primary targets of this compound are serotonin 5-HT2A, 5-HT2B, 5-HT2C receptors, adrenergic α1 receptors, and dopaminergic D1 receptors . These receptors play a crucial role in regulating mood, cognition, and perception.
Mode of Action
The compound interacts potently with its targets, particularly the 5-HT2A receptors . It exhibits low nanomolar affinity for these receptors, which is higher compared to other 2C compounds . The binding of the compound to these receptors triggers a series of biochemical reactions that lead to its hallucinogenic effects.
Biochemical Pathways
The initial effects of the drug are more related to its direct binding at 5-HT receptors . In later stages, especially for high doses of the drug, dopamine plays an important role . The compound’s interaction with these receptors affects various biochemical pathways, leading to altered thoughts, feelings, and awareness of one’s surroundings .
Pharmacokinetics
The compound is metabolized in the body through O-demethylation, O, O-bis-demethylation, and hydroxylation . The drug and its metabolites can be detected in human blood and urine using combinations of chromatographic separation and mass spectrometry detection . Detailed information about its adme (absorption, distribution, metabolism, and excretion) properties and their impact on bioavailability is still limited .
Result of Action
The molecular and cellular effects of the compound’s action result in powerful hallucinogenic properties . These effects are similar to those observed after lysergic acid diethylamide (LSD) usage, including altered thoughts, feelings, and awareness of one’s surroundings .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s easy online availability and low price make it very attractive to users . The lack of knowledge about 25c-nbome makes this substance potentially very dangerous . Thus, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate 25C-NBOMe’s potential harmful effects .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methoxybenzyl)ethanamine involves the reaction of 5-chloro-2-methoxybenzyl chloride with ethanamine.", "Starting Materials": [ "5-chloro-2-methoxybenzyl chloride", "ethanamine" ], "Reaction": [ "To a solution of 5-chloro-2-methoxybenzyl chloride in anhydrous dichloromethane, add a catalytic amount of triethylamine.", "Slowly add ethanamine dropwise to the reaction mixture while stirring at room temperature.", "After complete addition, stir the reaction mixture for an additional 2 hours.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product N-(5-chloro-2-methoxybenzyl)ethanamine." ] } | |
CAS 编号 |
892587-96-1 |
分子式 |
C10H14ClNO |
分子量 |
199.68 g/mol |
IUPAC 名称 |
3-(5-chloro-2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |
InChI 键 |
WKGGYPRKBLIUKJ-UHFFFAOYSA-N |
SMILES |
CCNCC1=C(C=CC(=C1)Cl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



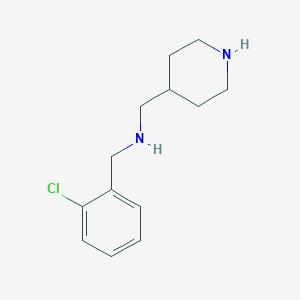
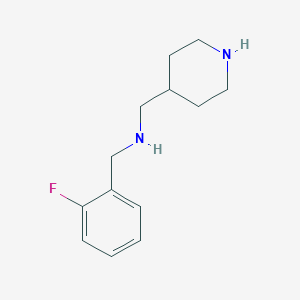

![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499803.png)
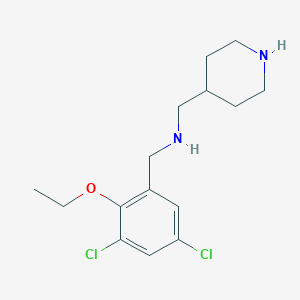

![1-[5-(3-chlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499806.png)
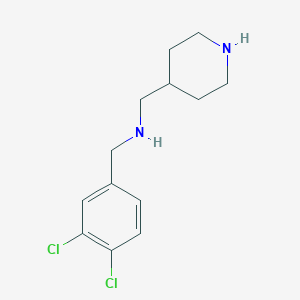
![1-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499809.png)
![1-{3-methoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499814.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499815.png)
![1-{3-ethoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499816.png)
![1-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499817.png)
![1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499819.png)